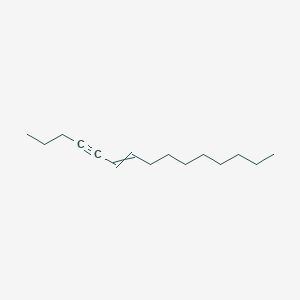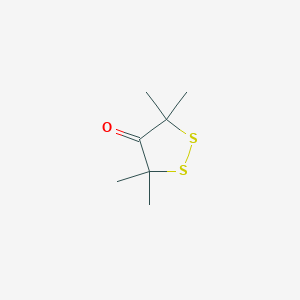
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is an organic compound with the molecular formula C7H12OS2 It is a sulfur-containing heterocycle, specifically a dithiolane, which is characterized by a five-membered ring with two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with an oxidizing agent. One common method is the oxidation of 2,2,4,4-tetramethyl-1,3-dithiane using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiolane.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one involves its ability to interact with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but its sulfur-containing structure is believed to play a key role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5,5-Tetramethyl-1,3-dioxolan-2-one: A similar compound with an oxygen atom in place of one of the sulfur atoms.
3,3,5,5-Tetramethyl-1,2-dioxaphospholane: Another related compound with a phosphorus atom in the ring.
Uniqueness
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is unique due to its sulfur-containing ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92350-67-9 |
|---|---|
Fórmula molecular |
C7H12OS2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethyldithiolan-4-one |
InChI |
InChI=1S/C7H12OS2/c1-6(2)5(8)7(3,4)10-9-6/h1-4H3 |
Clave InChI |
FQFRYILZLSQTIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(SS1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



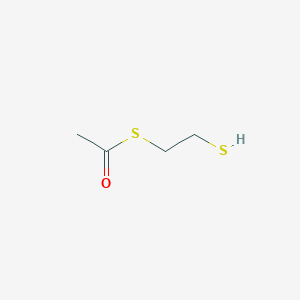

![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)


![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
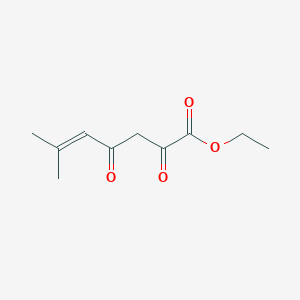
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)

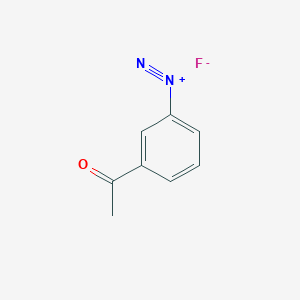
![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)
